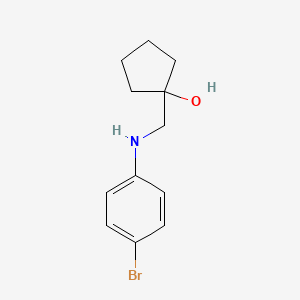
1-(3,4-Dimethylphenyl)-4-hydrazinylphthalazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dimethylphenyl)-4-hydrazinylphthalazine is a chemical compound that belongs to the class of phthalazines. Phthalazines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields of science and industry. The presence of the hydrazinyl group in this compound adds to its reactivity and potential for forming various derivatives.
Preparation Methods
The synthesis of 1-(3,4-Dimethylphenyl)-4-hydrazinylphthalazine typically involves the reaction of 3,4-dimethylphenylhydrazine with phthalic anhydride or its derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or acetic acid, and may require heating to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-(3,4-Dimethylphenyl)-4-hydrazinylphthalazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The hydrazinyl group in the compound can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Condensation: The compound can undergo condensation reactions with carbonyl compounds, forming hydrazones and related derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(3,4-Dimethylphenyl)-4-hydrazinylphthalazine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of various heterocyclic compounds and derivatives with potential biological activities.
Biology: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, dyes, and pigments due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethylphenyl)-4-hydrazinylphthalazine involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The compound may also induce oxidative stress and apoptosis in cancer cells, contributing to its anticancer effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
1-(3,4-Dimethylphenyl)-4-hydrazinylphthalazine can be compared with other similar compounds, such as:
1-(3,4-Dimethoxyphenyl)-4-hydrazinylphthalazine: This compound has methoxy groups instead of methyl groups, which may affect its reactivity and biological activity.
1-(3,4-Dimethylphenyl)-4-hydrazinylpyridazine: The pyridazine ring in this compound may confer different chemical and biological properties compared to the phthalazine ring.
1-(3,4-Dimethylphenyl)-4-hydrazinylquinazoline: The quinazoline ring system may enhance the compound’s potential as a therapeutic agent due to its known biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydrazinyl group, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
304863-83-0 |
|---|---|
Molecular Formula |
C16H16N4 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
[4-(3,4-dimethylphenyl)phthalazin-1-yl]hydrazine |
InChI |
InChI=1S/C16H16N4/c1-10-7-8-12(9-11(10)2)15-13-5-3-4-6-14(13)16(18-17)20-19-15/h3-9H,17H2,1-2H3,(H,18,20) |
InChI Key |
WLPKNECZNBKQDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NN)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(1-Methoxypropan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13336340.png)



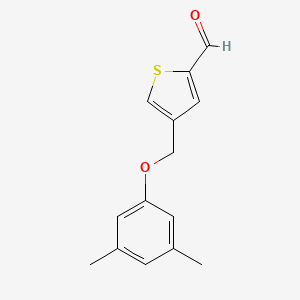
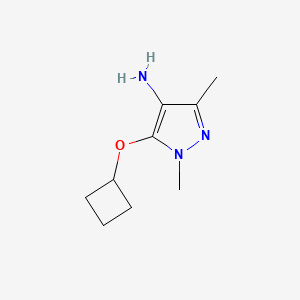
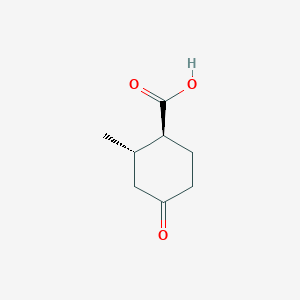
![1-(2',4'-Difluoro-2-methyl-[1,1'-biphenyl]-4-yl)-6-hydroxyhexan-1-one](/img/structure/B13336371.png)



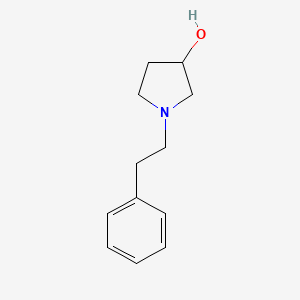
![tert-Butyl 6-benzyl-8-fluoro-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B13336430.png)
